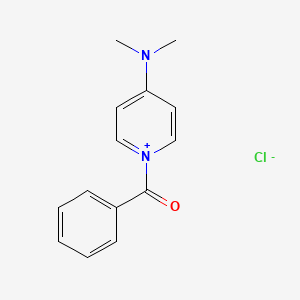
Pyridinium, 1-benzoyl-4-(dimethylamino)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-benzoyl-4-(dimethylamino)-, chloride: is a chemical compound with the molecular formula C14H15ClN2O It is a pyridinium salt that features a benzoyl group at the 1-position and a dimethylamino group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-benzoyl-4-(dimethylamino)-, chloride typically involves the reaction of pyridine derivatives with benzoyl chloride and dimethylamine. One common method includes the following steps:
Starting Materials: Pyridine, benzoyl chloride, and dimethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis.
Procedure: Pyridine is first reacted with benzoyl chloride to form 1-benzoylpyridinium chloride. This intermediate is then treated with dimethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridinium, 1-benzoyl-4-(dimethylamino)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The benzoyl and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridinium N-oxides.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a catalyst in organic synthesis reactions.
Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding.
Medicine:
Industry:
Material Science: It is used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-benzoyl-4-(dimethylamino)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can form hydrogen bonds with active sites, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Pyridinium, 1-benzoyl-4-(methylamino)-, chloride
- Pyridinium, 1-benzoyl-4-(ethylamino)-, chloride
- Pyridinium, 1-benzoyl-4-(propylamino)-, chloride
Comparison:
- Structural Differences: The main difference lies in the substituents on the amino group. While Pyridinium, 1-benzoyl-4-(dimethylamino)-, chloride has two methyl groups, the similar compounds have different alkyl groups.
- Chemical Properties: These structural differences can lead to variations in reactivity, solubility, and stability.
- Applications: The unique combination of benzoyl and dimethylamino groups in this compound may confer specific advantages in certain applications, such as enhanced binding affinity in biochemical studies.
Eigenschaften
CAS-Nummer |
64548-92-1 |
|---|---|
Molekularformel |
C14H15ClN2O |
Molekulargewicht |
262.73 g/mol |
IUPAC-Name |
[4-(dimethylamino)pyridin-1-ium-1-yl]-phenylmethanone;chloride |
InChI |
InChI=1S/C14H15N2O.ClH/c1-15(2)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12;/h3-11H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MIGKRFFIRAQMQO-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=[N+](C=C1)C(=O)C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















